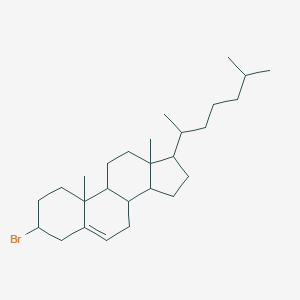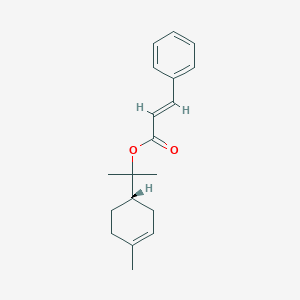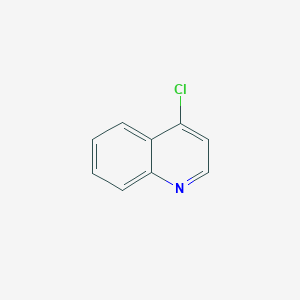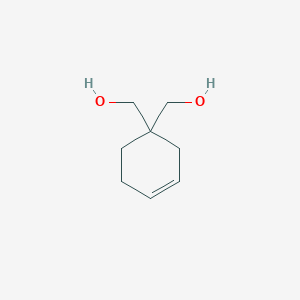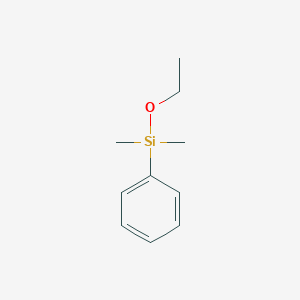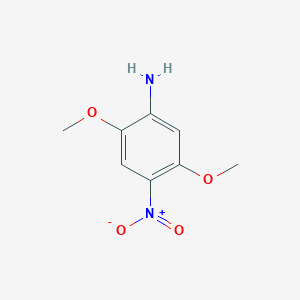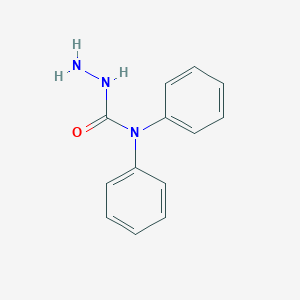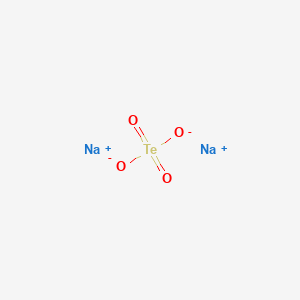
Natriumtellurat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tellurate is an inorganic compound with the chemical formula Na2TeO4 It is a tellurium-based compound where tellurium is in its highest oxidation state of +6
Wissenschaftliche Forschungsanwendungen
Sodium tellurate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a precursor for other tellurium compounds.
Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.
Medicine: Explored for its potential use in cancer therapy due to its ability to induce oxidative stress in cancer cells.
Industry: Utilized in the production of semiconductors, catalysts, and other advanced materials.
Wirkmechanismus
Target of Action
Sodium tellurate, a water-soluble inorganic tellurium compound, is primarily targeted at various species of bacteria . It is toxic for most forms of life even at very low concentrations . The primary targets of sodium tellurate are the cellular components of these organisms, particularly those involved in oxidative stress and cysteine metabolism .
Mode of Action
Sodium tellurate interacts with its targets by inducing oxidative stress . It is both a weak oxidizing agent and a weak reducing agent . As an oxidizing agent, it can be reduced to tellurium, and as a reducing agent, it can be oxidized to tellurates . This dual nature allows it to interact with various cellular components and disrupt normal cellular functions .
Biochemical Pathways
It is known that sodium tellurate can interfere with the metabolism of cysteine, an essential amino acid . Additionally, it has been suggested that certain bacteria may use a two-step reduction pathway to reduce tellurate, first reducing it to tellurite, and then further reducing tellurite to elemental tellurium .
Pharmacokinetics
Given its water solubility , it can be inferred that it is likely to be readily absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological system in which it is present.
Result of Action
The result of sodium tellurate’s action is primarily the induction of toxicity in most forms of life . In bacteria, for example, exposure to sodium tellurate results in a visible blackening within 30–120 minutes if the culture is live . This is due to the formation of black deposits of insoluble elemental tellurium .
Action Environment
The action of sodium tellurate can be influenced by various environmental factors. For instance, its solubility and hence bioavailability can be affected by the pH and temperature of the environment . Furthermore, its toxicity can be influenced by the presence of other substances in the environment, such as other metal ions or compounds .
Biochemische Analyse
Biochemical Properties
Sodium tellurate is expected to be metabolized in organisms via the same pathway as sulfur and selenium . It interacts with various biomolecules, including enzymes and proteins . For instance, it has been shown that garlic, a well-known selenium accumulator, can assimilate tellurate and transform it into a tellurium-containing amino acid .
Cellular Effects
Sodium tellurate has been found to induce phosphorylation of eIF2α, DNA damage, and oxidative stress . It promotes the assembly of stress granules (SGs) in response to oxidative stress and DNA damage . Sodium tellurate also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Sodium tellurate exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been proposed that the reduction and methylation of toxic, metalloidal oxyanions is a detoxification mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tellurate can change over time. For instance, when a sterile sodium tellurate solution was added to cells thought to be viable human tubercle bacilli and incubated at 37 °C, a visible blackening occurred within 30–120 min if the culture was live .
Metabolic Pathways
Sodium tellurate is involved in metabolic pathways similar to those of sulfur and selenium . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that sodium tellurate is a water-soluble compound, which suggests that it can be transported and distributed within cells and tissues via aqueous channels .
Subcellular Localization
Given its water solubility, it is likely to be found in the cytoplasm and potentially within organelles that have an aqueous environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium tellurate can be synthesized through several methods, including hydrothermal synthesis and ion-exchange processes. One common method involves the reaction of tellurium dioxide (TeO2) with sodium hydroxide (NaOH) in an aqueous solution, followed by crystallization:
TeO2+2NaOH+H2O→Na2TeO4⋅2H2O
Industrial Production Methods: Industrial production of sodium tellurate typically involves the oxidation of tellurium compounds in alkaline solutions. The process may include steps such as dissolution, filtration, and crystallization to obtain high-purity sodium tellurate.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tellurate undergoes various chemical reactions, including:
Oxidation: Sodium tellurate can act as an oxidizing agent in redox reactions.
Reduction: It can be reduced to lower oxidation states of tellurium, such as tellurium dioxide (TeO2).
Substitution: Sodium tellurate can participate in substitution reactions where its oxygen atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Sodium tellurate can oxidize reducing agents such as hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can reduce sodium tellurate to tellurium dioxide.
Substitution: Reactions with halides or other nucleophiles can lead to substitution of oxygen atoms.
Major Products Formed:
Oxidation: Products may include higher oxidation state compounds of other elements.
Reduction: Tellurium dioxide (TeO2) is a common product.
Substitution: Various substituted tellurates depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Sodium tellurate can be compared with other tellurates such as potassium tellurate (K2TeO4) and lithium tellurate (Li2TeO4). While all these compounds share similar structural features, they differ in their reactivity and applications:
Potassium Tellurate (K2TeO4): Similar in structure but has different solubility and reactivity properties.
Lithium Tellurate (Li2TeO4): Known for its unique ion-exchange properties, which are not observed in sodium tellurate.
Eigenschaften
CAS-Nummer |
10101-83-4 |
|---|---|
Molekularformel |
H2NaO4Te |
Molekulargewicht |
216.6 g/mol |
IUPAC-Name |
disodium;tellurate |
InChI |
InChI=1S/Na.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI-Schlüssel |
ZJIVOWVFSRAHAO-UHFFFAOYSA-N |
SMILES |
[O-][Te](=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
O[Te](=O)(=O)O.[Na] |
Key on ui other cas no. |
10101-83-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
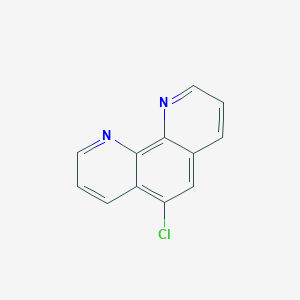
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)


